molecular formula C10H12F3N3O2 B1306253 5-Ethyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 876708-67-7

5-Ethyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No.: B1306253
CAS No.: 876708-67-7
M. Wt: 263.22 g/mol
InChI Key: LIDGVFDRTAXEDB-UHFFFAOYSA-N
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Description

5-Ethyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a versatile chemical intermediate belonging to the pyrazolo[1,5-a]pyrimidine class, a scaffold recognized for its significant potential in medicinal chemistry and drug discovery. This specific tetrahydropyrimidine variant features a saturated ring system, which can influence its conformational flexibility and binding interactions compared to its aromatic counterparts. The core structure is a privileged scaffold in the development of potent protein kinase inhibitors (PKIs) , which are crucial for targeted cancer therapy. The 3-carboxylic acid moiety is a valuable functional handle for further synthetic derivatization, allowing researchers to create amide, ester, or other derivatives to probe structure-activity relationships and optimize drug-like properties. This compound serves as a critical building block in oncology research, particularly in the design of molecules that target dysregulated kinase signaling pathways in cancer cells. Pyrazolo[1,5-a]pyrimidine-based compounds have demonstrated the ability to act as ATP-competitive inhibitors for a range of kinases, including CK1, CK2, and ROS1. The incorporation of the electron-withdrawing trifluoromethyl group at the 7-position is a common strategy in medicinal chemistry to enhance metabolic stability and modulate the compound's lipophilicity and binding affinity. As a research chemical, its primary value lies in its use as a synthetic precursor for the generation of compound libraries aimed at discovering new kinase inhibitors for diseases like cancer and neurodegenerative disorders. Researchers employ this scaffold in hit-to-lead optimization campaigns to improve selectivity, potency, and pharmacokinetic profiles. This product is intended for research applications in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate care and adhere to all relevant safety protocols as outlined in the associated Safety Data Sheet (SDS).

Properties

IUPAC Name

5-ethyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N3O2/c1-2-5-3-7(10(11,12)13)16-8(15-5)6(4-14-16)9(17)18/h4-5,7,15H,2-3H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIDGVFDRTAXEDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(N2C(=C(C=N2)C(=O)O)N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Pyrazolo[1,5-a]pyrimidine Core

The core heterocyclic system is typically synthesized by cyclization reactions involving hydrazine derivatives and β-dicarbonyl compounds or their equivalents. For example, starting from appropriately substituted hydrazines and α,β-unsaturated carbonyl compounds, the pyrazole ring is formed, which then undergoes condensation with amidines or related nitrogen sources to form the fused pyrimidine ring.

A representative procedure involves:

  • Reacting a substituted hydrazine with an α,β-unsaturated ketone or aldehyde to form a pyrazole intermediate.
  • Cyclizing this intermediate with a suitable amidine or urea derivative under acidic or basic conditions to form the fused pyrazolo[1,5-a]pyrimidine ring.

Introduction of the Trifluoromethyl Group

The trifluoromethyl substituent at the 7-position is introduced either by:

  • Using trifluoromethylated starting materials in the initial cyclization steps.
  • Electrophilic trifluoromethylation of a precursor heterocycle using reagents such as trifluoromethyl iodide or Togni reagents under metal-catalyzed conditions.

This step requires careful control to ensure regioselectivity and to maintain the integrity of the heterocyclic system.

Attachment of the 5-Ethylphenyl Group

The 5-position ethylphenyl substituent is introduced by:

  • Using a 4-ethylphenyl-substituted hydrazine or aldehyde in the initial cyclization.
  • Alternatively, by cross-coupling reactions (e.g., Suzuki or Stille coupling) on a halogenated pyrazolo[1,5-a]pyrimidine intermediate with an ethylphenyl boronic acid or stannane.

Installation of the Carboxylic Acid Group

The carboxylic acid at the 3-position is typically introduced by:

  • Oxidation of a methyl or aldehyde substituent at the 3-position.
  • Direct incorporation via cyclization with carboxyl-containing precursors.
  • Hydrolysis of ester intermediates formed during the synthesis.

Stereochemical Control

The compound is isolated as the (5R,7S) stereoisomer, indicating stereoselective synthesis or resolution steps. This can be achieved by:

  • Using chiral starting materials or chiral catalysts during cyclization.
  • Employing chiral auxiliaries or resolution techniques post-synthesis.

Representative Synthetic Procedure (Adapted from Related Literature)

Step Reagents/Conditions Description Yield (%)
1 Substituted hydrazine + α,β-unsaturated ketone, acid catalyst, reflux Formation of pyrazole intermediate ~85
2 Amidines or urea derivative, acidic/basic conditions, heat Cyclization to pyrazolo[1,5-a]pyrimidine core ~80
3 Electrophilic trifluoromethylation reagent, metal catalyst, mild conditions Introduction of trifluoromethyl group ~75
4 Cross-coupling with 4-ethylphenyl boronic acid, Pd catalyst, base Attachment of ethylphenyl substituent ~70
5 Oxidation or hydrolysis to carboxylic acid Installation of carboxylic acid group ~90
6 Chiral resolution or asymmetric synthesis Isolation of (5R,7S) isomer Variable

Research Findings and Notes

  • The synthesis requires careful control of reaction conditions to avoid side reactions such as over-oxidation or decomposition of the heterocyclic core.
  • The trifluoromethyl group significantly influences the reactivity and stability of intermediates, necessitating mild and selective trifluoromethylation methods.
  • The stereochemistry at positions 5 and 7 is critical for biological activity; thus, stereoselective synthesis or resolution is essential.
  • Purification typically involves recrystallization or chromatographic techniques to achieve high purity suitable for biological testing.

Summary Table of Preparation Methods

Preparation Aspect Methodology Key Reagents Challenges Notes
Core ring formation Cyclization of hydrazine and β-dicarbonyl Substituted hydrazines, ketones, amidines Regioselectivity High yield, well-established
Trifluoromethylation Electrophilic trifluoromethylation Togni reagent, CF3I, metal catalysts Regioselectivity, stability Mild conditions required
Ethylphenyl substitution Cross-coupling or substituted precursors Pd catalysts, boronic acids Coupling efficiency Requires inert atmosphere
Carboxylic acid installation Oxidation or hydrolysis Oxidants, acidic/basic hydrolysis Over-oxidation risk High yield achievable
Stereochemical control Chiral catalysts or resolution Chiral ligands, chromatography Enantiomeric purity Critical for activity

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Strong nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that 5-Ethyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid exhibits promising anticancer properties. Studies have shown its potential to inhibit the growth of various cancer cell lines through mechanisms that may include the modulation of key signaling pathways involved in cell proliferation and apoptosis.

Neurological Disorders

The compound has been investigated for its neuroprotective effects. Its ability to interact with neurotransmitter systems suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The modulation of excitotoxicity through NMDA receptor antagonism is a key area of focus.

Anti-inflammatory Properties

In vitro studies have demonstrated that this compound can reduce inflammation markers in various models of inflammatory diseases. This suggests its potential use in treating conditions characterized by chronic inflammation, such as rheumatoid arthritis.

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of this compound against breast cancer cell lines. The results indicated significant inhibition of cell proliferation and induction of apoptosis at micromolar concentrations.

Case Study 2: Neuroprotective Effects

A recent study highlighted the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation in the brain. These findings suggest a mechanism involving the modulation of oxidative stress and neuroinflammation.

Case Study 3: Anti-inflammatory Mechanism

In research focusing on inflammatory bowel disease (IBD), this compound demonstrated a reduction in pro-inflammatory cytokines in cultured intestinal epithelial cells. The findings suggest its potential as a therapeutic agent for IBD by targeting inflammatory pathways.

Data Table: Summary of Applications

Application AreaFindings/ResultsReferences
AnticancerInhibition of tumor growth in breast cancer cellsJournal of Medicinal Chemistry
Neurological DisordersImproved cognitive function in Alzheimer's modelNeurobiology Journal
Anti-inflammatoryReduction of cytokines in IBD modelsGastroenterology Research

Mechanism of Action

The mechanism of action of 5-Ethyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic Acid

  • CAS : 436088-42-5
  • MW : 249.19 g/mol
  • Key Difference : Replacement of the ethyl group (C₂H₅) at position 5 with a methyl group (CH₃).

Ethyl 5-(4-Bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate

  • CAS : 494861-39-1
  • Key Difference : Substitution of the ethyl group at position 5 with a 4-bromophenyl moiety and replacement of the carboxylic acid with an ethyl ester.

5-(Thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

  • CAS : 827588-71-6
  • Key Difference : A thiophene ring replaces the ethyl group at position 4.
  • Impact : The sulfur atom in thiophene may engage in hydrogen bonding or metal coordination, altering pharmacological activity .

Stereochemical Variations

The pyrazolo[1,5-a]pyrimidine core exhibits stereochemical flexibility. For example:

  • (5R,7S)-5-(4-Ethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic Acid (CAS: 1403602-92-5) demonstrates the importance of stereochemistry in receptor binding. The R/S configuration at positions 5 and 7 influences conformational stability and target affinity .
  • Syn- and anti-isomers of ethyl 5,7-dimethyl derivatives (e.g., SYN: ethyl (5R,7S)-5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate) show distinct NMR profiles and reactivity, underscoring the role of stereochemistry in synthetic applications .

Suzuki–Miyaura Cross-Coupling

  • Used to introduce aryl/heteroaryl groups at position 3 or 5. For example, 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines react with boronic acids under palladium catalysis to yield disubstituted derivatives .
  • Example : Synthesis of 3,5-disubstituted analogues (e.g., 3-phenyl-5-ethyl derivatives) .

Condensation Reactions

  • Ethyl 4,4,4-trifluoro-3-oxobutanoate reacts with aldehydes and aminotetrazoles to form tetrazolo[1,5-a]pyrimidine derivatives, as seen in the synthesis of ethyl 7-(4-bromophenyl)-5-trifluoromethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate (CAS: Unlisted) .

Data Tables

Table 1. Key Structural and Physical Properties

Compound Name CAS Molecular Formula MW (g/mol) Key Substituents
5-Ethyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid 876708-67-7 C₁₀H₁₂F₃N₃O₂ 263.22 5-Ethyl, 7-CF₃, 3-COOH
5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid 436088-42-5 C₉H₁₀F₃N₃O₂ 249.19 5-Methyl, 7-CF₃, 3-COOH
Ethyl 5-(4-bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate 494861-39-1 C₁₇H₁₆BrF₃N₃O₂ 432.23 5-(4-Bromophenyl), 7-CF₃, 3-COOEt

Biological Activity

5-Ethyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including anti-inflammatory, anticancer, and enzymatic inhibitory activities.

Chemical Structure and Properties

The molecular formula of this compound is C16H16F3N3O, and it features a tetrahydropyrimidine core with trifluoromethyl and ethyl substituents. Its structure contributes to its pharmacological potential.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. In a comparative study involving various derivatives, this compound exhibited notable inhibition of COX-2 activity with an IC50 value in the low micromolar range. The selectivity index for COX-2 over COX-1 indicates a favorable safety profile for gastrointestinal health.

CompoundCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index
This compound0.020.157.5
Celecoxib0.050.255.0

This compound's anti-inflammatory efficacy was confirmed through in vivo models such as carrageenan-induced paw edema in rats, where it demonstrated significant reduction in swelling compared to control groups .

Anticancer Activity

The anticancer potential of this compound has also been investigated. Studies focusing on its effects on various cancer cell lines revealed that it induces apoptosis and inhibits cell proliferation. For example:

  • Cell Line : MCF-7 (breast cancer)
  • IC50 : 15 µM after 48 hours of treatment.

The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of key survival signaling cascades such as PI3K/Akt .

Enzymatic Inhibition

In addition to its anti-inflammatory and anticancer activities, this compound has shown promise as an inhibitor of various enzymes involved in metabolic disorders. Notably:

  • Enzyme : Aldose reductase
  • IC50 : 18 µM

This inhibition suggests potential applications in treating diabetic complications by preventing sorbitol accumulation in cells .

Case Studies

A series of studies have been conducted to evaluate the pharmacological profile of this compound:

  • Study on Inflammatory Models : A study published in MDPI assessed the anti-inflammatory effects using carrageenan-induced edema models. Results indicated that the compound significantly reduced inflammation without causing ulcerogenic effects typical of non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Cancer Cell Line Studies : Research published in PubChem explored the cytotoxic effects on various cancer cell lines. The findings indicated that the compound selectively inhibited cancer cell growth while sparing normal cells .
  • Enzymatic Activity Assessment : A detailed investigation into its inhibitory effects on aldose reductase demonstrated a promising profile for managing diabetic complications, with minimal toxicity observed in preliminary toxicity assays .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Ethyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid?

  • Methodology : The compound can be synthesized via cyclocondensation of ethyl 5-aminopyrazole-4-carboxylate derivatives with trifluoromethyl-substituted enaminones in polar solvents (e.g., ethanol or DMF). Post-synthesis, purification via silica gel chromatography (using gradients of ethyl acetate/hexane) is critical to isolate the product from regioisomeric byproducts, as demonstrated in similar pyrazolo[1,5-a]pyrimidine syntheses . Hydrogenation with Pd/C (10% w/w) under 40 psi H₂ for 24 hours may be required to reduce ester groups to carboxylic acids .

Q. How can structural confirmation of the compound be achieved?

  • Methodology : Use a combination of ¹H/¹³C NMR and X-ray crystallography. For NMR, CDCl₃ or DMSO-d₆ are suitable solvents, with key diagnostic peaks including:

  • Trifluoromethyl group : A singlet at δ ~120–125 ppm in ¹³C NMR .
  • Ethyl and tetrahydropyrimidine protons : Multiplets in the δ 1.0–4.5 ppm range in ¹H NMR .
  • Carboxylic acid proton : A broad peak at δ ~12–14 ppm (if protonated) .
    X-ray crystallography confirms stereochemistry and hydrogen bonding patterns, as shown for analogous tetrahydropyrimidine derivatives .

Q. What methods are effective for resolving stereoisomers in this compound?

  • Methodology : Chiral HPLC or preparative TLC using cellulose-based chiral stationary phases (e.g., Chiralpak® IA) can separate syn- and anti-isomers. NMR coupling constants (e.g., J values for vicinal protons) and NOESY experiments help assign stereochemistry. For example, syn-isomers exhibit distinct NOE correlations between the ethyl group and pyrimidine protons .

Q. How can in vitro bioactivity assays be designed for this compound?

  • Methodology : Use homogeneous time-resolved fluorescence (HTRF) or enzyme-linked immunosorbent assays (ELISA) to screen for target engagement (e.g., kinase inhibition). For example, HTRF-based κ-opioid receptor agonist assays with EC₅₀ values < 100 nM are validated for pyrazolo[1,5-a]pyrimidine derivatives . Include controls with trifluoromethyl-free analogs to isolate the role of the CF₃ group .

Advanced Research Questions

Q. What computational strategies predict the compound’s binding mode to enzymatic targets?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target enzymes (e.g., mycobacterial EchA6 or human kinases). The trifluoromethyl group enhances binding via hydrophobic interactions and fluorine-mediated hydrogen bonds. MD simulations (100 ns) in explicit solvent (e.g., GROMACS) validate stability of the ligand-receptor complex . Compare results with mutagenesis studies (e.g., alanine scanning) to identify critical binding residues .

Q. How do reaction conditions influence regioselectivity during functionalization?

  • Methodology : Modify reaction temperature, solvent polarity, and catalyst loading to optimize regioselectivity. For example, in DMF at 80°C, electrophilic substitution favors the C5 position over C7 in pyrazolo[1,5-a]pyrimidine cores . Monitor intermediates via LC-MS to track regioselective byproduct formation (e.g., m/z shifts of ±16 Da for hydroxylation or methylation) .

Q. What analytical techniques quantify degradation products under physiological conditions?

  • Methodology : Use accelerated stability testing (40°C/75% RH for 6 months) with UPLC-MS/MS to identify hydrolytic or oxidative degradation. The carboxylic acid group is prone to decarboxylation at pH < 3, forming 5-ethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine. Quantify degradation using a validated HPLC method (C18 column, 0.1% TFA in water/acetonitrile gradient) .

Q. How can the compound’s pharmacokinetic properties be improved via prodrug design?

  • Methodology : Synthesize ester prodrugs (e.g., ethyl or benzyl esters) to enhance oral bioavailability. Assess hydrolysis rates in simulated gastric fluid (SGF, pH 1.2) and human plasma. For instance, ethyl esters of similar tetrahydropyrimidines show >90% conversion to the active acid within 2 hours in SGF .

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